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molecular formula C8H6BrN3 B8659395 2-(3-bromophenyl)-2H-1,2,3-triazole

2-(3-bromophenyl)-2H-1,2,3-triazole

Cat. No. B8659395
M. Wt: 224.06 g/mol
InChI Key: BJYCBJPBIYILHA-UHFFFAOYSA-N
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Patent
US08993757B2

Procedure details

To solution of 1,3-dibromobenzene (84 g, 356 mmol) in DMF (700 ml) was added 1,2,3-1H-triazole (30 g, 427 mmol), Cul (6.8 g, 35.6 mmol), Iron(III) acetylacetonate (38 g, 107 mmol) and cesium carbonate (231 g, 712 mmol). The resulting mixture was heated to 120° C. under a nitrogen atmosphere overnight. After cooling to room temperature the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The obtained residue was purified using normal phase chromatography eluting with petroleum ether containing 20% ethyl acetate to give 2-(3-bromophenyl)-2H-1,2,3-triazole (28 g) and 1-(3-bromophenyl)-1H-1,2,3-triazole (11 g) as the pure isomers.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
231 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[N:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Br:8][C:4]1[CH:3]=[C:2]([N:10]2[N:11]=[CH:12][CH:13]=[N:9]2)[CH:7]=[CH:6][CH:5]=1.[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
30 g
Type
reactant
Smiles
N1N=NC=C1
Name
cesium carbonate
Quantity
231 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
38 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified
WASH
Type
WASH
Details
eluting with petroleum ether containing 20% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993757B2

Procedure details

To solution of 1,3-dibromobenzene (84 g, 356 mmol) in DMF (700 ml) was added 1,2,3-1H-triazole (30 g, 427 mmol), Cul (6.8 g, 35.6 mmol), Iron(III) acetylacetonate (38 g, 107 mmol) and cesium carbonate (231 g, 712 mmol). The resulting mixture was heated to 120° C. under a nitrogen atmosphere overnight. After cooling to room temperature the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The obtained residue was purified using normal phase chromatography eluting with petroleum ether containing 20% ethyl acetate to give 2-(3-bromophenyl)-2H-1,2,3-triazole (28 g) and 1-(3-bromophenyl)-1H-1,2,3-triazole (11 g) as the pure isomers.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
231 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[N:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Br:8][C:4]1[CH:3]=[C:2]([N:10]2[N:11]=[CH:12][CH:13]=[N:9]2)[CH:7]=[CH:6][CH:5]=1.[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
30 g
Type
reactant
Smiles
N1N=NC=C1
Name
cesium carbonate
Quantity
231 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
38 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified
WASH
Type
WASH
Details
eluting with petroleum ether containing 20% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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